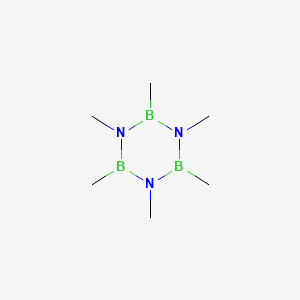

Hexamethylborazine

Vue d'ensemble

Description

Hexamethylborazine is a chemical compound with the molecular formula C6H18B3N3 and a molecular weight of 164.66 . It has been developed by the Szymczak lab for the delivery of alkyl and hydride nucleophiles, and is a key component in the synthesis of recyclable trifluoromethylation reagents .

Synthesis Analysis

This compound has been used in the delivery of alkyl and hydride nucleophiles, and it plays a crucial role in the synthesis of recyclable trifluoromethylation reagents . The synthesis process involves the use of a Lewis acid-base pair strategy .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CHBN. It has an average mass of 164.660 Da and a monoisotopic mass of 165.177994 Da .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the delivery of alkyl and hydride nucleophiles . It also plays a key role in the synthesis of recyclable trifluoromethylation reagents .Physical And Chemical Properties Analysis

This compound has a melting point of 99°C and a predicted boiling point of 154.1±23.0 °C. It has a predicted density of 0.84±0.1 g/cm3. It is typically stored at -20°C .Applications De Recherche Scientifique

Electronic Effects in Borazines

The study of hexamethylborazine's electronic effects through NMR spectroscopy provides insights into its anisotropy and electronic properties. This research is crucial for understanding the fundamental chemistry of borazine ring systems and their potential applications in material science and electronics (Adcock & Lagowski, 1974).

Applications in Cancer Treatment

Although not directly related to this compound, research on s-triazine derivatives, including hexamethylmelamine, demonstrates significant antitumor activity. This highlights the potential of structurally related compounds, like this compound, in cancer chemotherapy (Foster, Harding, Leyland-Jones, & Hoth, 1986).

Environmental Degradation of Explosives

Studies on the degradation of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) by Rhodococcus strains under various conditions, including this compound-related compounds, suggest potential environmental applications in the bioremediation of explosive contaminants (Fuller, Perreault, & Hawari, 2010).

Boron Neutron Capture Therapy

The exploration of o-Carboranyl heterocyclic compounds, including this compound derivatives, for their potential use in boron neutron capture therapy (BNCT) for cancer treatment, demonstrates its relevance in medical applications (Lee, Cho, Kim, Chai, & Lee, 2012).

Mécanisme D'action

The mechanism of action of Hexamethylborazine involves the use of a Lewis acid-base pair strategy. This strategy involves pairing this compound (as a Lewis acid) with a trifluoromethyl anion (as a Lewis base). This combination allows reactions to take place at room temperature in just a few minutes, and the borazine is recyclable .

Safety and Hazards

In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing. If it comes in contact with the skin, it should be washed off with soap and plenty of water. If it comes in contact with the eyes, the eyes should be flushed with water as a precaution .

Orientations Futures

Hexamethylborazine has potential applications in the field of medicinal chemistry. For instance, it has been used in the development of a Lewis acid-base pair strategy to prepare and stabilize a versatile new reagent capable of adding trifluoromethyl groups to molecules . This method promises to expand on current synthetic strategies for making fluorinated pharmaceuticals and agrochemicals while lowering costs and reducing chemical waste .

Propriétés

IUPAC Name |

1,2,3,4,5,6-hexamethyl-1,3,5,2,4,6-triazatriborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18B3N3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHQMXUQYONIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N(B(N(B(N1C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18B3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236564 | |

| Record name | Borazine, hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877-07-6 | |

| Record name | Borazine, hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borazine, hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

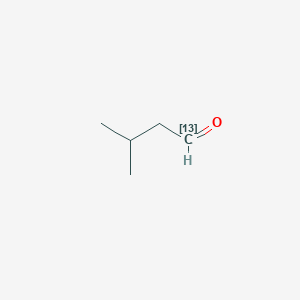

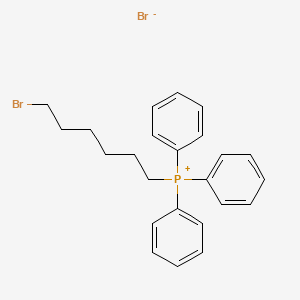

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9-Methoxy-9-borabicyclo[3.3.2]decan-10-yl)(trimethyl)silane](/img/structure/B3334461.png)